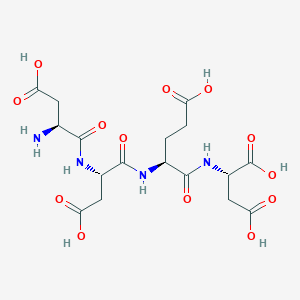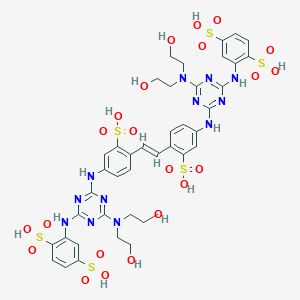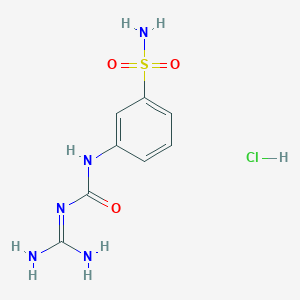
6-Acetylpicolinic acid
描述
准备方法
Synthetic Routes and Reaction Conditions: 6-Acetylpicolinic acid can be synthesized through several methods. One common approach involves the acetylation of picolinic acid. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2-methylpyridine followed by acetylation. This method is advantageous due to its cost-effectiveness and scalability. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert 2-methylpyridine to picolinic acid, which is then acetylated using acetic anhydride.
化学反应分析
Types of Reactions: 6-Acetylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used in the presence of catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of 6-carboxypicolinic acid.
Reduction: Formation of 6-hydroxyethylpicolinic acid.
Substitution: Formation of various substituted picolinic acids depending on the electrophile used.
科学研究应用
6-Acetylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to chelate metal ions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-acetylpicolinic acid involves its ability to chelate metal ions. The acetyl and carboxyl groups in the molecule can coordinate with metal ions, forming stable complexes. This property is particularly useful in biological systems where metal ion homeostasis is crucial. The compound can disrupt metal ion-dependent processes, making it a potential therapeutic agent for conditions involving metal ion dysregulation.
相似化合物的比较
Picolinic Acid: The parent compound, which lacks the acetyl group.
Nicotinic Acid: An isomer with the carboxyl group at the third position.
Isonicotinic Acid: An isomer with the carboxyl group at the fourth position.
Comparison: 6-Acetylpicolinic acid is unique due to the presence of the acetyl group, which enhances its ability to form complexes with metal ions compared to picolinic acid. This modification also alters its chemical reactivity, making it more versatile in synthetic applications. Compared to nicotinic and isonicotinic acids, this compound has different electronic properties due to the position of the carboxyl and acetyl groups, leading to distinct chemical behavior and applications.
属性
IUPAC Name |
6-acetylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFINMWLJMPOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569996 | |
| Record name | 6-Acetylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122637-39-2 | |
| Record name | 6-Acetyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122637-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[MeAla]6-Ciclosporin](/img/structure/B47896.png)

![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)





![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)


